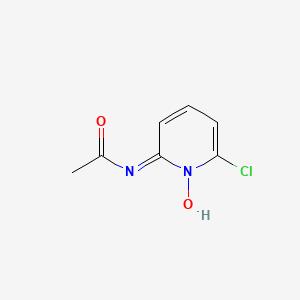
3-Bromophenyl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl 3-methylbut-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of phenyl ester and contains a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 3-methylbut-2-enoate typically involves the esterification of 3-bromophenol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted phenyl esters.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-Bromophenyl 3-methylbut-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromophenyl 3-methylbut-2-enoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromophenyl acetate
- 3-Bromophenyl propionate
- 3-Bromophenyl butyrate
Uniqueness
3-Bromophenyl 3-methylbut-2-enoate is unique due to the presence of the 3-methylbut-2-enoate moiety, which imparts distinct chemical properties and reactivity compared to other phenyl esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
143769-03-3 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-bromophenyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)6-11(13)14-10-5-3-4-9(12)7-10/h3-7H,1-2H3 |
InChI Key |
QBNRQBGHQMOBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC(=CC=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


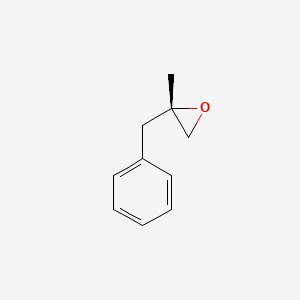
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
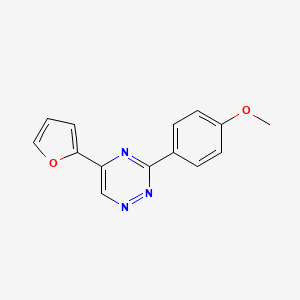
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)

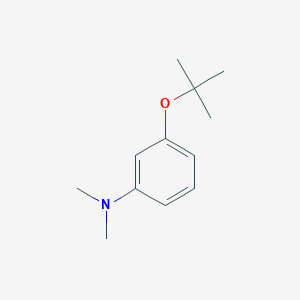
![Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B12543051.png)
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)
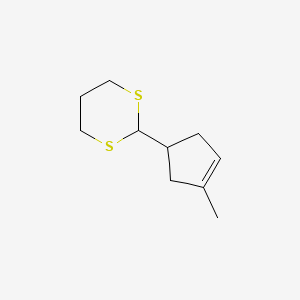

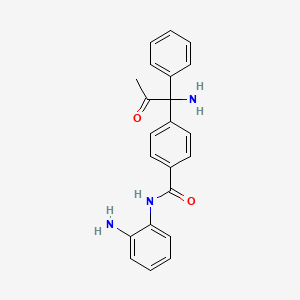
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
